molecular formula C11H13NO4 B13491474 rel-3-((1S,3s)-3-(((allyloxy)carbonyl)amino)cyclobutyl)propiolic acid

rel-3-((1S,3s)-3-(((allyloxy)carbonyl)amino)cyclobutyl)propiolic acid

Cat. No.: B13491474
M. Wt: 223.22 g/mol
InChI Key: IALHZADMTRIMHJ-UHFFFAOYSA-N
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Description

3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid is a complex organic compound with a unique structure that includes a cyclobutyl ring, an alkyne group, and a prop-2-en-1-yloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid typically involves multiple steps, including the formation of the cyclobutyl ring, the introduction of the alkyne group, and the attachment of the prop-2-en-1-yloxycarbonyl group. Common synthetic routes may involve:

    Cyclobutyl Ring Formation: This can be achieved through cyclization reactions using appropriate precursors.

    Alkyne Group Introduction: The alkyne group can be introduced via Sonogashira coupling or other alkyne-forming reactions.

    Attachment of Prop-2-en-1-yloxycarbonyl Group: This step may involve esterification or carbamate formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the alkyne or cyclobutyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkenes or alkanes.

Scientific Research Applications

3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein modification.

    Industry: It can be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid involves its interaction with molecular targets such as enzymes or receptors. The alkyne group can participate in bioorthogonal reactions, allowing for site-specific modifications of biomolecules. The cyclobutyl ring and prop-2-en-1-yloxycarbonyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid is unique due to its combination of a cyclobutyl ring, an alkyne group, and a prop-2-en-1-yloxycarbonyl group. This structure provides a versatile platform for various chemical reactions and biological applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

3-[3-(prop-2-enoxycarbonylamino)cyclobutyl]prop-2-ynoic acid

InChI

InChI=1S/C11H13NO4/c1-2-5-16-11(15)12-9-6-8(7-9)3-4-10(13)14/h2,8-9H,1,5-7H2,(H,12,15)(H,13,14)

InChI Key

IALHZADMTRIMHJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NC1CC(C1)C#CC(=O)O

Origin of Product

United States

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